1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone
Description
Chemical Structure and Properties 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone (CAS: 18086-25-4) is a bifunctional acetophenone derivative with the molecular formula C₁₆H₁₆O₅ and a molecular weight of 258.27 g/mol. The compound features two aromatic rings:
- Ring A: 2,4-Dihydroxyphenyl group (resorcinol-derived).
- Ring B: 2,5-Dimethoxyphenyl group (dimethoxy-substituted benzene). The two rings are connected via an ethanone bridge, creating a planar structure conducive to π-π stacking and hydrogen bonding. Its physical properties include a melting point of 144–145°C (synthesized via Hoesch reaction using resorcinol and 2,5-dimethoxyphenylacetonitrile) .
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-12-4-6-16(21-2)10(7-12)8-14(18)13-5-3-11(17)9-15(13)19/h3-7,9,17,19H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBKOKSZWCKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697925 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18086-25-4 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dihydroxybenzaldehyde and 2,5-dimethoxybenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding chalcone intermediate.
Reduction: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone would depend on its specific application. For example:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound may interact with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences in Reactivity and Bioactivity
Substituent Position Effects :
- The 2,5-dimethoxy group in the target compound (vs. 3,4-dimethoxy in 24126-98-5) enhances electron-donating effects, increasing stability under oxidative conditions .
- Hydroxyl vs. Methoxy Groups : Compounds with hydroxyl groups (e.g., 17720-60-4) exhibit stronger hydrogen-bonding capacity and higher solubility in polar solvents compared to methoxy-substituted analogs .
Synthetic Complexity: The target compound requires multistep synthesis (e.g., Hoesch reaction followed by deprotection), whereas simpler analogs like 1-(2,5-dihydroxyphenyl)ethanone are synthesized via direct acetylation .
Biological Relevance: Antioxidant Activity: The 2,4-dihydroxyphenyl moiety in the target compound contributes to radical scavenging, similar to 1-(2,4-dihydroxyphenyl)ethanone (CAS 89-84-9), a known antioxidant . Enzyme Inhibition: Dimethoxy-substituted analogs (e.g., 24126-98-5) show stronger inhibition of β-hexosaminidase (linked to asthma) compared to hydroxyl-rich derivatives .
Table 2: Bioactivity Comparison
Research Findings and Implications
Pharmacological Potential: The target compound’s dual hydroxyl and methoxy groups make it a candidate for multifunctional drug design, balancing solubility (via hydroxyls) and metabolic stability (via methoxys) .
Limitations: Low aqueous solubility of dimethoxy-rich derivatives limits bioavailability, necessitating formulation strategies like nanoencapsulation .
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